(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine - 1448326-32-6

(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine

Catalog Number: EVT-1694975
CAS Number: 1448326-32-6
Molecular Formula: C13H11Cl2FN2O
Molecular Weight: 301.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine is a chiral, enantiomerically enriched compound. [] It serves as a key intermediate in the synthesis of various 2-aminopyridine compounds, specifically those that function as inhibitors of tyrosine kinases. [] Notably, it is a crucial precursor to (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine (Crizotinib). [, , , ] [] [] [] Crizotinib is a potent and selective inhibitor of the anaplastic lymphoma kinase (ALK) and the hepatocyte growth factor receptor (c-Met/HGFR), both of which are implicated in various cancers. [, , , ] [] [] []

Synthesis Analysis

a) Enzymatic Resolution: This method involves the enzymatic resolution of racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol. The desired (S)-enantiomer is obtained through selective esterification or hydrolysis using specific enzymes or microorganisms. []

b) Stereoselective Bioreduction: This approach utilizes biocatalysts such as enzymes or microorganisms to stereoselectively reduce 2,6-dichloro-3-fluoro-acetophenone. [] This process yields the desired (S)-enantiomer of 1-(2,6-dichloro-3-fluorophenyl)ethanol, which can then be further reacted to produce (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine.

Chemical Reactions Analysis
  • Its primary reaction involves coupling with different pyrazole derivatives to generate highly selective tyrosine kinase inhibitors. [, , , ] [] [] []
Applications
  • Crizotinib, derived from this compound, is approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC) and has shown promising results in preclinical studies for various other cancers. [, , , ] [] [] []

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (Crizotinib)

Compound Description: 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine, also known as Crizotinib, is an orally available, ATP-competitive small molecule inhibitor of c-Met receptor tyrosine kinase. It is also a dual inhibitor of anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor. [, , , ] Crizotinib has demonstrated antitumor efficacy in preclinical studies using human tumor xenograft models, with EC50 values for ALK inhibition and tumor growth inhibition being comparable. [] Pharmacokinetic/pharmacodynamic modeling suggests that crizotinib at clinically recommended doses can achieve sufficient ALK inhibition for significant antitumor efficacy in patients with non-small cell lung cancer. []

2-[4-(3-quinolin-6-ylmethyl-3H-[1,2,3]triazolo[4,5-b]pyrazin-5-yl)-pyrazol-1-yl]-ethanol (PF04217903)

Compound Description: 2-[4-(3-quinolin-6-ylmethyl-3H-[1,2,3]triazolo[4,5-b]pyrazin-5-yl)-pyrazol-1-yl]-ethanol, designated as PF04217903, is another orally available c-Met kinase inhibitor. [] Physiologically based pharmacokinetic (PBPK) modeling has been employed to predict its plasma concentration-time profiles in humans. []

Relevance: While PF04217903 does not share the same core structure as the target compound, (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine, it is mentioned alongside crizotinib in a study focusing on predicting the oral pharmacokinetics of c-Met kinase inhibitors. [] This suggests a structural or functional relationship as both compounds target the c-Met kinase.

6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (SMU-B)

Compound Description: This compound, also known as SMU-B, is a potent, highly selective, and orally efficacious c-Met/ALK dual inhibitor. [] It exhibits pharmacodynamic effects by inhibiting c-Met phosphorylation in vivo and demonstrating significant tumor growth inhibition in GTL-16 human gastric carcinoma xenograft models. []

(6-(1-(5-fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (Compound 13)

Compound Description: This compound, referred to as compound 13, is a potent, selective, and brain-penetrant ALK inhibitor. [] It has been shown to significantly decrease phosphorylated ALK (p-ALK) levels in the hippocampus and prefrontal cortex of mice upon intraperitoneal administration. []

Relevance: While structurally distinct from (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine, compound 13 was developed through scaffold hopping and lead optimization guided by the structure of another ALK inhibitor, N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine. [] This connection highlights the shared focus on developing ALK inhibitors, suggesting a functional relationship despite the different structures.

Properties

CAS Number

1448326-32-6

Product Name

(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)pyridin-2-amine

IUPAC Name

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine

Molecular Formula

C13H11Cl2FN2O

Molecular Weight

301.14 g/mol

InChI

InChI=1S/C13H11Cl2FN2O/c1-7(19-10-3-2-6-18-13(10)17)11-8(14)4-5-9(16)12(11)15/h2-7H,1H3,(H2,17,18)/t7-/m0/s1

InChI Key

IEKMAKBQCRKWLS-ZETCQYMHSA-N

SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)N

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.